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cis-3-Methylamino-cyclohexanol

Cat. No.: B8097793
M. Wt: 129.20 g/mol
InChI Key: HQAAWQKUJZFQLK-RQJHMYQMSA-N
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Description

Significance of Cyclohexane (B81311) Derivatives in Organic and Medicinal Chemistry Research

Cyclohexane, a simple six-carbon cycloalkane, is the parent structure for a vast and diverse class of organic compounds. Its derivatives, which feature various functional groups attached to the cyclohexane ring, are of paramount importance in both organic and medicinal chemistry. The conformational flexibility of the cyclohexane ring, primarily existing in a stable chair conformation, allows for precise three-dimensional arrangements of substituents, which is a critical factor in molecular recognition and biological activity.

In medicinal chemistry, the cyclohexane scaffold is a common feature in numerous pharmaceutical agents. Its lipophilic nature can be advantageous for drug absorption and distribution within the body. Furthermore, the stereochemistry of substituted cyclohexanes can be finely tuned to optimize interactions with biological targets such as enzymes and receptors, leading to enhanced potency and selectivity. ontosight.ai For instance, cyclohexane derivatives have been investigated for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, and treatments for neurodegenerative diseases. acs.orgnih.gov The ability to synthesize a multitude of derivatives with varying substitution patterns allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. cabidigitallibrary.org

Academic Context and Structural Features of cis-3-Methylamino-cyclohexanol

This compound is a disubstituted cyclohexane derivative characterized by a hydroxyl (-OH) group and a methylamino (-NHCH₃) group attached to the cyclohexane ring at positions 1 and 3, respectively. The "cis" designation specifies that these two functional groups are on the same side of the ring. This stereochemical arrangement has a profound impact on the molecule's conformational preferences and its potential interactions with other molecules.

From an academic standpoint, this compound serves as an interesting model system for studying stereoelectronic effects and conformational analysis in cyclic systems. The synthesis of this and related aminocyclohexanols often involves stereoselective methods to control the relative and absolute configuration of the chiral centers. nih.govacs.orgacs.org

Below is a table summarizing the key properties of this compound:

PropertyValueSource
CAS Number 6982-37-2 sigmaaldrich.comchemscene.com
Molecular Formula C₇H₁₅NO sigmaaldrich.comchemscene.comnih.gov
Molecular Weight 129.20 g/mol sigmaaldrich.comchemscene.comnih.gov
Physical Form White Solid sigmaaldrich.com
IUPAC Name (1R,3S)-3-(methylamino)cyclohexan-1-ol sigmaaldrich.com
InChI Key HQAAWQKUJZFQLK-NKWVEPMBSA-N sigmaaldrich.com

Overview of Key Research Areas Pertaining to Aminocyclohexanols

The broader class of aminocyclohexanols, to which this compound belongs, is a subject of extensive research due to their versatile applications. These compounds are valuable building blocks in organic synthesis and are frequently employed as chiral ligands in asymmetric catalysis. nih.govacs.org The presence of both an amino and a hydroxyl group allows for the formation of bidentate ligands that can coordinate to metal centers, facilitating a wide range of enantioselective transformations.

In the field of medicinal chemistry, aminocyclohexanol derivatives are explored for their potential as therapeutic agents. For example, certain aminocyclohexanol derivatives have been investigated for their activity as enzyme inhibitors and receptor modulators. cymitquimica.combiosynth.com The structural motif is present in various biologically active molecules, and the synthesis of new analogues continues to be an active area of research. scispace.com The study of aminocyclohexanols contributes to a deeper understanding of how the spatial arrangement of functional groups on a cyclic scaffold influences biological activity, providing valuable insights for the design of future drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B8097793 cis-3-Methylamino-cyclohexanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-(methylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAAWQKUJZFQLK-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Stereochemical Elucidation of Cis 3 Methylamino Cyclohexanol Analogues

Conformational Equilibrium in Substituted Cyclohexanol (B46403) Systems

The six-membered ring of cyclohexane (B81311) and its derivatives is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. The dynamic nature of this ring system is central to understanding the behavior of its substituted analogues.

Influence of Substituent Orientation (Axial vs. Equatorial)

In monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is sterically favored to minimize unfavorable 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial orientation.

For cis-1,3-disubstituted cyclohexanes like cis-3-methylamino-cyclohexanol, the two chair conformations would be one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). Based on steric considerations alone, the diequatorial conformer would be expected to be significantly more stable. However, as will be discussed, other non-covalent interactions can dramatically influence this equilibrium.

Intramolecular Hydrogen Bonding (IAHB) Effects on Conformation

In molecules containing both a hydrogen bond donor (like a hydroxyl group) and an acceptor (like an amino group) in a suitable spatial arrangement, intramolecular hydrogen bonding (IAHB) can occur. This interaction can have a profound impact on the conformational preference of the molecule.

O-H⋯N and N-H⋯O Interactions

In this compound, two types of intramolecular hydrogen bonds are possible: one where the hydroxyl group acts as the proton donor and the nitrogen of the amino group as the acceptor (O-H⋯N), and another where the N-H group of the secondary amine is the donor and the hydroxyl oxygen is the acceptor (N-H⋯O). The formation of these hydrogen bonds is highly dependent on the conformation of the cyclohexane ring, as the distance and alignment of the donor and acceptor groups must be favorable. The O-H⋯N interaction is generally considered to be a stronger hydrogen bond than the N-H⋯O interaction.

Spectroscopic Techniques for Stereochemical Assignment

The elucidation of the conformational equilibrium and the detection of intramolecular hydrogen bonding in cyclohexanol derivatives rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for conformational analysis. The coupling constants (J-values) between vicinal protons on the cyclohexane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) is observed for anti-periplanar protons (dihedral angle of ~180°), which is characteristic of an axial-axial relationship. Smaller coupling constants (typically 1-5 Hz) are observed for gauche relationships, such as axial-equatorial and equatorial-equatorial protons. By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton), the predominant conformation can be determined. In the diaxial conformer, this proton is equatorial and would exhibit small coupling constants with its neighbors. Conversely, in the diequatorial conformer, the carbinol proton is axial and would show at least one large axial-axial coupling.

¹³C NMR spectroscopy can also provide valuable information. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment. Generally, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position due to steric compression, an effect known as the γ-gauche effect.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for detecting hydrogen bonding. The stretching frequency of the O-H bond is sensitive to its environment. A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band in the region of 3600-3650 cm⁻¹. When the hydroxyl group participates in a hydrogen bond, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (typically 3200-3500 cm⁻¹) and a significant broadening of the absorption band.

To distinguish between intramolecular and intermolecular hydrogen bonding, concentration-dependent IR studies are performed. The position and intensity of an absorption band due to intramolecular hydrogen bonding will remain unchanged upon dilution with a nonpolar solvent. In contrast, the extent of intermolecular hydrogen bonding is concentration-dependent; upon dilution, the intensity of the band corresponding to intermolecularly hydrogen-bonded species will decrease, while the intensity of the free O-H band will increase.

Spectroscopic TechniqueObservable ParameterInformation Gained
¹H NMRVicinal Coupling Constants (J-values)Determination of proton orientation (axial vs. equatorial) and predominant chair conformation.
¹³C NMRChemical Shifts (γ-gauche effect)Information on the steric environment and substituent orientation.
Infrared (IR)O-H and N-H Stretching FrequenciesDetection of hydrogen bonding (intramolecular vs. intermolecular).

Table 2: Spectroscopic techniques and their application in the conformational analysis of this compound analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coupling Constants and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide a wealth of information through the analysis of chemical shifts and spin-spin coupling constants.

The ¹H NMR spectrum yields critical data for conformational analysis, primarily through the vicinal coupling constants (³JHH) between adjacent protons on the cyclohexane ring. The magnitude of these coupling constants is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This allows for the determination of the relative orientation of the protons and, by extension, the substituents.

In the case of this compound, the most stable conformation is expected to be the one where both the hydroxyl and methylamino groups occupy equatorial positions to minimize steric hindrance. In this diequatorial conformer, the protons at C1 and C3 (bearing the functional groups) are axial. The coupling of these axial protons with the adjacent axial protons would result in large coupling constants (typically 8-13 Hz), while their coupling with adjacent equatorial protons would be small (typically 2-4 Hz). organicchemistrydata.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further corroborate the conformational assignment by identifying protons that are close in space. For the diequatorial conformer of this compound, NOE correlations would be expected between the axial protons at C1, C3, and C5.

The chemical shifts in both ¹H and ¹³C NMR spectra are also sensitive to the conformational state. For instance, an axial substituent will shield the carbons at the γ-position (gauche interaction), causing an upfield shift in the ¹³C NMR spectrum compared to a conformation with an equatorial substituent.

Below are representative ¹H and ¹³C NMR data expected for the diequatorial conformer of this compound in a common NMR solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound (Diequatorial Conformer)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-1 (axial) ~3.6 tt J_ax,ax ≈ 11.0, J_ax,eq ≈ 4.5
H-3 (axial) ~2.8 tt J_ax,ax ≈ 11.0, J_ax,eq ≈ 4.5
N-CH₃ ~2.4 s -

Table 2: Predicted ¹³C NMR Data for this compound (Diequatorial Conformer)

Carbon Chemical Shift (δ, ppm)
C-1 ~70
C-3 ~58
N-CH₃ ~34
C-2 ~35
C-4 ~32
C-5 ~24

X-ray Crystallography for Solid-State Conformations

While NMR spectroscopy provides insights into the conformational preferences in solution, X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, thus, the precise atomic positions.

For this compound, X-ray crystallography would be expected to confirm the chair conformation of the cyclohexane ring. In the solid state, molecules tend to pack in the most energetically favorable arrangement, which for this compound would likely involve the diequatorial conformation of the hydroxyl and methylamino groups to minimize intramolecular and intermolecular steric clashes.

The crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred geometry. These parameters can be compared with theoretical calculations and data from analogous structures to understand the subtle effects of the substituents on the cyclohexane ring's geometry. For instance, the presence of intermolecular hydrogen bonding between the hydroxyl and methylamino groups of adjacent molecules in the crystal lattice can influence the observed conformation.

Below is a table of expected crystallographic parameters for this compound, based on standard values for similar organic molecules.

Table 3: Expected Crystallographic Parameters for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-C Bond Length (cyclohexane) 1.52 - 1.54 Å
C-O Bond Length 1.42 - 1.44 Å
C-N Bond Length 1.46 - 1.48 Å
C-C-C Bond Angle (cyclohexane) 109° - 112°
C-O-H Bond Angle ~109°
C-N-C Bond Angle ~112°

Theoretical and Computational Chemistry in the Study of Cis 3 Methylamino Cyclohexanol Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cis-3-Methylamino-cyclohexanol. These calculations provide a detailed picture of the electronic structure and the relative energies of different molecular arrangements.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry and energy of molecules. For cyclohexane (B81311) derivatives, DFT is employed to determine the most stable chair conformations and the energetic differences between them. In molecules like cis-3-substituted aminocyclohexanols, two primary chair conformations are considered: a diequatorial (ee) conformer and a diaxial (aa) conformer.

Theoretical calculations for analogous systems, such as cis-3-N-ethylaminocyclohexanol, show that the diaxial conformer can be surprisingly stable, a finding that contradicts classical steric considerations. scielo.br This stability is attributed to the formation of an intramolecular hydrogen bond (IAHB) between the axial hydroxyl and amino groups. scielo.br The geometry optimization using DFT reveals the precise bond lengths, bond angles, and dihedral angles that characterize these stable conformations.

Table 1: Calculated Geometric Parameters for the Diaxial Conformer of a cis-3-N-substituted-aminocyclohexanol analog.

Parameter Value
O-H···N distance ~2.5 Å
O-H···N angle ~150°
C-O bond length ~1.43 Å
C-N bond length ~1.47 Å

Note: These are representative values based on DFT calculations of analogous systems and may vary slightly for this compound.

Computational methods are also used to calculate the Gibbs free energy (ΔG) and enthalpy (ΔH) differences between conformers. These thermodynamic parameters are crucial for predicting the equilibrium population of each conformer. For cis-3-substituted aminocyclohexanols, the relative energies of the diequatorial and diaxial forms are influenced by a balance between sterically unfavorable 1,3-diaxial interactions and the stabilizing effect of the intramolecular hydrogen bond. scielo.br

In a nonpolar solvent, the diaxial conformer of a cis-3-N-substituted-aminocyclohexanol can be significantly stabilized by the intramolecular hydrogen bond, making it the more populated species at equilibrium. scielo.br Theoretical calculations have shown that the enthalpy term (ΔH) for the diaxial conformer is more favorable in such environments. scielo.br

Table 2: Theoretical Conformational Free Energy Differences (ΔGee−aa) for an Analogous cis-3-N-substituted-aminocyclohexanol System in Different Solvents.

Solvent ΔGee−aa (kcal mol−1) Predominant Conformer
Carbon Tetrachloride (CCl4) 1.48 Diaxial (aa)
Pyridine-d5 -1.55 Diequatorial (ee)
DMSO-d6 -1.31 Diequatorial (ee)

Data adapted from studies on analogous cis-3-N-substituted-aminocyclohexanol systems. scielo.br

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the conformational behavior of this compound over time, including the transitions between different conformations.

Molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. nih.govnih.govencyclopedia.pub These simulations track the motions of atoms over time, revealing the pathways for conformational interconversion, such as the ring-flip of the cyclohexane chair. For this compound, MD simulations can illustrate the dynamic formation and breaking of the intramolecular hydrogen bond that stabilizes the diaxial conformer.

The conformational equilibrium of polar molecules like this compound is highly sensitive to the solvent environment. scielo.br Molecular dynamics simulations incorporating explicit solvent molecules are essential for accurately modeling these effects. rsc.org

In nonpolar solvents, the intramolecular hydrogen bond in the diaxial conformer is highly favored as there is no competition from solvent molecules. scielo.br Conversely, in polar, hydrogen-bond-donating or -accepting solvents, the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl and amino groups. This competition weakens or disrupts the intramolecular hydrogen bond, shifting the conformational equilibrium towards the diequatorial conformer, which is sterically more favorable. scielo.brscielo.br For instance, in a solvent like DMSO, the equilibrium for analogous systems shifts to favor the diequatorial conformer by over 1 kcal/mol. scielo.br

Analysis of Steric and Electronic Effects on Molecular Architecture

The molecular architecture of this compound is governed by a delicate interplay of steric and electronic effects.

The primary steric consideration in substituted cyclohexanes is the 1,3-diaxial interaction, which destabilizes conformations where bulky substituents occupy axial positions. scielo.br In the absence of other interactions, the diequatorial conformer of a cis-1,3-disubstituted cyclohexane is generally more stable.

However, electronic effects, such as the formation of an intramolecular hydrogen bond, can override these steric repulsions. scielo.br The hydrogen bond is a strong, stabilizing electrostatic interaction. Furthermore, the nature of the substituent on the nitrogen atom can modulate the strength of this hydrogen bond through inductive and hyperconjugative effects. For example, replacing a hydrogen atom on the nitrogen with an electron-donating alkyl group can increase the basicity of the nitrogen, potentially strengthening the hydrogen bond. scielo.br

1,3-Diaxial Interactions and Their Energetic Contributions

In the chair conformation of cyclohexane derivatives, substituents can occupy either axial or equatorial positions. For cis-1,3-disubstituted cyclohexanes, two primary chair conformations exist: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). The relative stability of these conformers is largely dictated by steric strain, particularly from 1,3-diaxial interactions.

A 1,3-diaxial interaction is a form of steric strain that occurs between an axial substituent and the two axial hydrogen atoms (or other axial substituents) located on the same side of the cyclohexane ring, specifically at the third carbon atom relative to the substituent. masterorganicchemistry.com This interaction is energetically unfavorable and destabilizes the conformer in which it is present. acs.org

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org Larger A-values indicate a greater energetic penalty for the axial orientation, signifying a bulkier substituent in the context of the cyclohexane ring. wikipedia.org

For this compound, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of these unfavorable 1,3-diaxial interactions. In the diaxial conformation, both the hydroxyl (-OH) and the methylamino (-NHCH₃) groups would experience steric repulsion with the axial hydrogens.

SubstituentA-value (kcal/mol)A-value (kJ/mol)
-OH0.873.6
-NH₂ (as proxy for -NHCH₃)1.2 - 1.75.2 - 7.1
-CH₃1.747.3

Data sourced from various compilations of conformational energies. masterorganicchemistry.comcengage.com

The A-value for the hydroxyl group is relatively modest. This is because the oxygen atom can rotate to orient its single hydrogen atom away from the axial hydrogens of the ring, thereby minimizing steric repulsion. masterorganicchemistry.comchemistrysteps.com The amino group has a larger A-value, reflecting its greater steric bulk. The presence of a methyl group on the nitrogen in this compound would likely result in a slightly larger A-value than that of an unsubstituted amino group.

However, a critical mitigating factor in the diaxial conformer of this compound is the potential for an intramolecular hydrogen bond between the axial hydroxyl group and the axial methylamino group. This interaction can significantly stabilize the diaxial conformation, partially offsetting the destabilizing 1,3-diaxial steric strain. The extent of this stabilization depends on factors such as the solvent environment.

Dipole Moments and Conformational Stability

For this compound, the primary contributors to the dipole moment are the polar C-O, O-H, C-N, and N-H bonds. The orientation of the hydroxyl and methylamino groups in the diequatorial and diaxial conformers leads to distinct molecular dipole moments.

Diequatorial Conformer: In this conformation, the C-O and C-N bond dipoles are oriented outwards from the ring in the equatorial plane. The vector sum of these and the O-H and N-H bond dipoles results in a specific net dipole moment.

Diaxial Conformer: Here, the C-O and C-N bond dipoles are oriented roughly parallel to the principal axis of the ring. This different geometric arrangement of the bond dipoles will result in a different net molecular dipole moment compared to the diequatorial conformer.

The conformational stability is influenced by the interaction of the molecular dipole with its environment. In solvents of varying polarity, the conformer with the larger dipole moment may be preferentially stabilized. While specific computationally derived dipole moment values for the conformers of this compound are not available in the reviewed literature, theoretical calculations for related substituted cyclohexanones demonstrate the sensitivity of the molecular dipole moment to the position and orientation of polar substituents. For instance, the calculated dipole moment of 3-methylcyclohexanone (B152366) differs significantly from that of 4-methylcyclohexanone, underscoring the geometric dependence of this property.

The interplay between steric effects (1,3-diaxial interactions) and electronic effects (intramolecular hydrogen bonding and dipole moment) determines the conformational equilibrium of this compound. While steric factors generally favor the diequatorial conformer, the possibility of a stabilizing intramolecular hydrogen bond in the diaxial form, along with solvent effects on the dipole moment, can lead to a significant population of the diaxial conformer under certain conditions.

Role As a Chemical Scaffold and Precursor in Advanced Organic Synthesis Research

Cyclohexanol (B46403) Ring System as a Versatile Synthetic Scaffold

The cyclohexanol ring is a foundational and versatile scaffold in organic chemistry. Its non-planar, chair-like conformation allows for the precise spatial arrangement of functional groups in axial and equatorial positions. This stereochemical control is crucial for designing molecules that can interact specifically with biological targets like enzymes and receptors. The cyclohexane (B81311) framework is prevalent in numerous natural products and pharmaceutical drugs, underscoring its significance.

The versatility of the cyclohexanol scaffold is further enhanced by its chemical stability and the potential for extensive functionalization. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching larger molecular fragments. Ring-expansion protocols can also be employed to transform the six-membered ring into more complex systems, such as dihydrotropones, further diversifying its synthetic utility. This adaptability makes the cyclohexane ring a prime starting point for building diverse libraries of compounds for drug discovery and materials science.

Utilization in the Synthesis of Complex Organic Molecules

Cis-3-Methylamino-cyclohexanol serves as a key precursor in the synthesis of more elaborate and complex organic molecules. The bifunctional nature of the molecule, containing both a nucleophilic amino group and a hydroxyl group, allows for sequential or selective reactions to build molecular complexity. These functional groups provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, which is the essence of constructing larger molecules.

The substituted cyclohexanone (B45756) skeleton, a close synthetic relative and potential intermediate from compounds like this compound, is a core structure in many biologically active natural products and pharmaceutical agents. For instance, the natural product Garsubellin A, which contains a cyclohexanone skeleton, is a potent inducer of choline (B1196258) acetyltransferase, an enzyme relevant to Alzheimer's disease research beilstein-journals.org. The stereoselective synthesis of such highly substituted cyclohexane systems is a significant area of interest, and building blocks like this compound provide the necessary stereochemical information to guide these complex transformations beilstein-journals.org. The presence of both amine and alcohol functionalities allows for the construction of compounds such as 1,3-amino alcohols, which are key structural components in a wide range of medicinal compounds, including certain antibiotics and HIV-protease inhibitors.

Development of Chiral Building Blocks for Asymmetric Synthesis

Chiral building blocks are essential in modern medicinal chemistry, as the biological activity of a drug often resides in a single enantiomer. The defined stereochemistry of this compound makes it an important chiral synthon. In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, and starting with a chirally pure or stereochemically defined building block is a powerful strategy.

Amino alcohols, in particular, are highly valued as chiral building blocks and can also function as chiral ligands or auxiliaries in asymmetric reactions. The synthesis of specific stereoisomers of 3-aminocyclohexanols can be achieved through methods like the stereoselective reduction of β-enaminoketones nih.gov. Asymmetric hydrogenation techniques, for example, can favor the formation of the cis isomer in substituted cyclohexanols, providing a route to enantiomerically enriched products. The ability to synthesize and utilize such well-defined chiral molecules is critical for developing new therapeutic agents where drug-receptor interactions depend on a precise three-dimensional fit.

Table 1: Properties of this compound

PropertyValue
CAS Number 6982-37-2
Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
Appearance Not specified
Chirality Chiral

Structure-Activity Relationship (SAR) Analysis Based on Cyclohexane Scaffolds

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. The rigid, well-defined conformational nature of the cyclohexane scaffold makes it an excellent platform for SAR studies. By systematically modifying the substituents on the ring and observing the resulting changes in biological effect, researchers can identify the key molecular features responsible for a molecule's therapeutic or adverse effects.

The defined cis stereochemistry of this compound is particularly important in this context. Comparing the biological activity of a cis isomer with its trans counterpart can reveal critical information about the required spatial orientation of functional groups for optimal interaction with a biological target. This precise positioning can significantly impact a compound's potency and selectivity. SAR analyses guide the lead optimization process in drug discovery, helping chemists to rationally design new analogs with improved efficacy, better safety profiles, and enhanced pharmacokinetic properties. The cyclohexane ring provides a reliable framework to anchor functional groups, allowing for a systematic exploration of the chemical space around a pharmacophore.

Exploration of Biochemical Interactions and Molecular Recognition in Research Contexts

Molecular Interactions Influenced by Functional Groups and Stereochemistry

The molecular behavior of cis-3-Methylamino-cyclohexanol is fundamentally governed by its two primary functional groups—the hydroxyl (-OH) group and the secondary methylamino (-NHCH₃) group—and their fixed cis orientation on the cyclohexane (B81311) ring.

Functional Groups: The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing for strong polar interactions with biological macromolecules such as proteins and nucleic acids. The secondary amine is also capable of acting as both a hydrogen bond donor and acceptor, contributing to the molecule's ability to form specific, directed interactions within a binding site. The presence of these two polar groups on a non-polar cyclohexane ring creates an amphipathic character, which can influence its solubility and transport properties in biological systems.

Stereochemistry: The cis configuration is of paramount importance. It places both the hydroxyl and methylamino groups on the same face of the cyclohexane ring. This spatial arrangement is rigid and defines a specific three-dimensional shape, or pharmacophore, that is presented for molecular recognition by a biological target. The distance and geometric relationship between the hydrogen-bonding groups are fixed, meaning the molecule will selectively interact with targets that have complementary binding pockets. A trans isomer, by contrast, would present a completely different geometric profile and would not be expected to interact with the same targets in the same manner. This stereochemical control is a critical principle in drug design and molecular biology.

Functional GroupHydrogen Bonding CapabilityPotential Molecular Interactions
Hydroxyl (-OH)Donor and AcceptorHydrogen bonds, Dipole-dipole interactions
Methylamino (-NHCH₃)Donor and AcceptorHydrogen bonds, Ionic interactions (if protonated), Dipole-dipole interactions
Table 1: Interaction capabilities of the functional groups in this compound.

Scaffold-Based Approaches for Investigating Biological Pathways and Targets

In medicinal chemistry, the core structure of a molecule is often referred to as a "scaffold." The cis-3-aminocyclohexanol framework is an example of an sp³-rich scaffold, which provides a three-dimensional architecture that is considered highly valuable for developing selective biological probes and potential therapeutic agents.

Scaffold-based approaches utilize this core structure as a starting point for creating a library of related, but distinct, compounds. nih.govnih.gov Researchers can systematically modify the functional groups of this compound to explore the structure-activity relationship (SAR) for a particular biological target. For example:

The methylamino group can be acylated, alkylated, or arylated to probe for additional binding interactions.

The hydroxyl group can be converted into ethers or esters to alter polarity and hydrogen bonding capacity.

By synthesizing a library of analogues based on this scaffold and screening them against biological targets like enzymes or receptors, researchers can identify key molecular features required for binding and activity. This information is crucial for understanding biological pathways and for the rational design of more potent and selective molecules. The rigid cyclohexane ring ensures that the new chemical groups are held in predictable orientations, making the interpretation of SAR data more straightforward.

Computational Predictions of Biological Relevance in Research Models (e.g., P-glycoprotein, Cytochrome P450 inhibition)

Modern drug discovery and chemical biology heavily rely on computational, or in silico, models to predict the biological properties of molecules before they are synthesized. nih.govnih.gov These models can estimate how a compound like this compound might interact with key proteins involved in metabolism and drug transport.

Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary family of enzymes responsible for phase I metabolism of foreign compounds. researchgate.netmdpi.com Computational models, such as quantitative structure-activity relationship (QSAR) models, can predict whether a molecule is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). The prediction is based on molecular properties like lipophilicity, electronic structure, and the presence of specific functional groups. Early prediction of CYP inhibition is critical in research to avoid developing compounds that could cause unwanted drug-drug interactions. nih.govmdpi.com

P-glycoprotein (P-gp) Interaction: P-glycoprotein is an efflux pump that actively transports a wide range of substances out of cells. It plays a major role in multi-drug resistance in cancer and limits the brain penetration of many drugs. Computational docking and machine learning models can predict if a molecule is likely to be a substrate or inhibitor of P-gp based on its size, charge, and hydrogen bonding capacity.

For this compound, these models would analyze its structural features to generate a predictive profile, helping researchers decide if it is a suitable scaffold for developing CNS-active agents or if it is likely to be rapidly metabolized.

Target ProteinPredicted InteractionBasis of PredictionResearch Implication
Cytochrome P450 (e.g., CYP2D6)Potential Substrate/InhibitorPresence of a secondary amine and lipophilic ringGuides metabolic stability studies
P-glycoprotein (P-gp)Potential SubstrateAmphipathic nature, hydrogen bond donorsInforms suitability for CNS targets
Table 2: Example of a computational prediction profile for this compound.

Applications in Proteomics Research (for related cis-methyl cyclohexanols)

Proteomics, the large-scale study of proteins, often employs small molecule "probes" to investigate protein function, interactions, and localization. The cis-methyl cyclohexanol (B46403) scaffold, being a rigid and well-defined structure, is a valuable component for the design of such chemical probes.

In one research application, a related cis-methyl cyclohexanol derivative could be functionalized with two key moieties to create a chemical probe:

A reactive group (e.g., an electrophile like an acrylamide (B121943) or fluorophosphate) that can covalently bind to a nearby nucleophilic residue in a protein's active site. This is the basis of activity-based protein profiling (ABPP), a powerful proteomics technique for identifying active enzymes in complex biological samples.

A reporter tag (e.g., a biotin (B1667282) molecule or a fluorescent dye) that allows for the detection, enrichment, and identification of the proteins that the probe has bound to.

By using a probe built upon a cis-methyl cyclohexanol scaffold, researchers can pull down and identify specific protein targets from cell or tissue lysates. Subsequent analysis by mass spectrometry can reveal the identity of these proteins, providing insights into the compound's mechanism of action or discovering new protein functions. The defined stereochemistry of the scaffold ensures that the probe interacts with proteins in a specific and reproducible manner, which is essential for the accurate identification of biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing cis-3-Methylamino-cyclohexanol, and how can reaction conditions be optimized?

  • Methodological Answer : Acid-catalyzed dehydration of methylcyclohexanol derivatives is a common approach. For example, refluxing with concentrated sulfuric or phosphoric acid under controlled temperatures (160–180°C) promotes intramolecular dehydration. Reaction progress should be monitored via Gas Chromatography (GC) to track product distribution (e.g., competing alkenes or cyclohexane derivatives) . Optimization involves adjusting acid strength, temperature, and reaction time to favor the cis-isomer.

Q. How can researchers determine the purity and stereochemical integrity of cis-3-Methylamino-cyclohexanol?

  • Methodological Answer : Combine physical constant analysis (melting point, boiling point, density) with chromatographic techniques. GC-MS or HPLC with chiral columns can resolve stereoisomers, while differential scanning calorimetry (DSC) validates thermal stability. Cross-reference data with standardized values (e.g., CRC Handbook entries for analogous cyclohexanol derivatives) .

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of cis-3-Methylamino-cyclohexanol?

  • Methodological Answer : Use fume hoods with adequate ventilation to mitigate inhalation risks. Personal protective equipment (PPE) such as chemical-resistant gloves and goggles compliant with OSHA/EN166 standards is mandatory. For hygroscopic or oxygen-sensitive intermediates, employ inert-atmosphere techniques (e.g., Schlenk lines) .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., E1, E2, or carbocation rearrangements) influence the stereochemical outcome of cis-3-Methylamino-cyclohexanol synthesis?

  • Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) and deuterium-labeling experiments to distinguish between concerted (E2) and stepwise (E1) pathways. Computational modeling (DFT) can predict carbocation stability and rearrangement propensity, while GC-MS quantifies product ratios under varying conditions (e.g., polar protic vs. aprotic solvents) .

Q. What analytical strategies resolve contradictions in product distribution data, such as deviations from Zaitsev's rule in cyclohexanol dehydration?

  • Methodological Answer : Deviations arise from steric hindrance or transition-state stabilization. Use Hammett plots to correlate substituent effects with reaction rates. Pair GC with in situ IR spectroscopy to detect transient intermediates. Statistical analysis (e.g., ANOVA) identifies significant variables (temperature, catalyst loading) affecting product ratios .

Q. How can researchers differentiate cis-3-Methylamino-cyclohexanol from its stereoisomers or regioisomers using spectroscopic techniques?

  • Methodological Answer : Employ 13C^{13}\text{C} NMR and NOESY to assign stereochemistry via through-space coupling. X-ray crystallography provides definitive structural confirmation. For regioisomers, tandem MS/MS fragmentation patterns and isotopic labeling (e.g., 15N^{15}\text{N}-amino groups) clarify molecular connectivity .

Q. What challenges arise in scaling up cis-3-Methylamino-cyclohexanol synthesis, and how can they be mitigated?

  • Methodological Answer : Batch-to-batch variability in stereoselectivity is common. Implement continuous-flow reactors with real-time monitoring (e.g., inline FTIR) to maintain consistent conditions. Optimize catalyst recycling (e.g., immobilized acid catalysts) and use Design of Experiments (DoE) to identify critical process parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.